molecular formula C19H16F3N7O2S B2471131 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1115914-90-3

2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2471131
CAS No.: 1115914-90-3
M. Wt: 463.44
InChI Key: WTWRSSFAIDMMLY-UHFFFAOYSA-N
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Description

2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7300^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes multiple heteroatoms and functional groups

Scientific Research Applications

2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives have been studied for their potential as anticancer drugs, where they work by inhibiting certain enzymes involved in cell proliferation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as in pharmaceuticals or materials science. This could involve studying its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the core tricyclic structure, introduction of the pyrrolidinyl and thia groups, and final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinyl and thia groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with heteroatoms and functional groups, such as:

Uniqueness

The uniqueness of 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7300^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and heteroatoms, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N7O2S/c20-19(21,22)11-3-5-12(6-4-11)24-13(30)9-29-18(31)28-10-23-15-14(16(28)26-29)32-17(25-15)27-7-1-2-8-27/h3-6,10H,1-2,7-9H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWRSSFAIDMMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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